2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an isoquinoline moiety
Preparation Methods
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the isoquinoline moiety. The synthetic route may include steps such as:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or other organometallic reagents.
Introduction of the isoquinoline moiety: This step may involve coupling reactions such as Suzuki-Miyaura coupling or other palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The isoquinoline moiety can participate in electrophilic and nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The isoquinoline moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoic acid can be compared with other similar compounds, such as:
2-{[(tert-butoxy)carbonyl]amino}-3-(isoquinolin-3-yl)propanoic acid: This compound has the isoquinoline moiety attached at a different position, which may affect its reactivity and binding properties.
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dioxolan-2-yl)propanoic acid: This compound features a dioxolane ring instead of an isoquinoline moiety, leading to different chemical and biological properties.
Properties
CAS No. |
2352085-63-1 |
---|---|
Molecular Formula |
C17H20N2O4 |
Molecular Weight |
316.4 |
Purity |
95 |
Origin of Product |
United States |
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